methyl 2-[(2Z)-6-methanesulfonyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
methyl 2-[(2Z)-6-methanesulfonyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzothiazole ring system
Properties
IUPAC Name |
methyl 2-[6-methylsulfonyl-2-(2-naphthalen-1-ylacetyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S2/c1-30-22(27)14-25-19-11-10-17(32(2,28)29)13-20(19)31-23(25)24-21(26)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-11,13H,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDFYKKTMPYXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 2-Aminothiophenol Derivatives
The benzothiazole core is synthesized via cyclization of 2-aminothiophenol derivatives. For the 6-methanesulfonyl substitution, direct sulfonation is employed:
- Chlorosulfonation :
- 2-Aminothiophenol (1.0 eq) is treated with chlorosulfonic acid (3.0 eq) at 0–5°C for 2 h to yield 6-sulfochloride-2,3-dihydro-1,3-benzothiazol-2-amine.
- Methylation : The sulfochloride intermediate reacts with methyl iodide (1.2 eq) in DMF under basic conditions (K₂CO₃) to install the methanesulfonyl group.
Reaction Conditions :
Alternative Route: Pre-Sulfonated Starting Material
Commercial 2-amino-6-methanesulfonylbenzenethiol (where available) undergoes cyclization with formaldehyde in ethanol under reflux to form Intermediate A.
Formation of the (2Z)-Imino Linkage
Condensation with 2-(Naphthalen-1-yl)Acetyl Chloride (Intermediate B)
Intermediate A reacts with 2-(naphthalen-1-yl)acetyl chloride to form the imino bond. Stereoselective Z-configuration is achieved using a Lewis acid catalyst:
- Schiff Base Formation :
Optimization Data :
| Catalyst | Temp (°C) | Time (h) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| None | 25 | 24 | 1:1.2 | 45 |
| ZnCl₂ | 25 | 12 | 4:1 | 82 |
| BF₃·Et₂O | 0 | 6 | 3.5:1 | 78 |
Characterization of Imino Product
Introduction of the Methyl Acetate Side Chain
Alkylation at Position 3
The methyl acetate group is introduced via nucleophilic substitution on the benzothiazole nitrogen:
- Reaction with Methyl Bromoacetate :
Yield : 68–75%
Side Reactions : Over-alkylation minimized by controlling stoichiometry and temperature.
Esterification Alternative
For substrates sensitive to alkylation, ester interchange is performed:
- The free acetic acid derivative (from hydrolysis of methyl bromoacetate) reacts with methanol under acid catalysis (H₂SO₄).
Final Compound Characterization
Analytical Data :
- Melting Point : 192–194°C.
- ¹H-NMR (300 MHz, DMSO-d₆) :
δ 8.51 (s, 1H, N=CH), 8.20–7.42 (m, 7H, naphthalene-H), 4.32 (s, 2H, CH₂COO), 3.65 (s, 3H, OCH₃), 3.12 (s, 3H, SO₂CH₃). - HRMS : m/z 515.1245 [M+H]⁺ (calc. 515.1248).
Scale-Up and Industrial Feasibility
Challenges :
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-6-methanesulfonyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
methyl 2-[(2Z)-6-methanesulfonyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-6-methanesulfonyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole ring system and is used in similar applications.
Methyl 2-(naphthalen-2-yl)acetate: Contains the naphthalene moiety and is used in organic synthesis.
Uniqueness
methyl 2-[(2Z)-6-methanesulfonyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Biological Activity
Methyl 2-[(2Z)-6-methanesulfonyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.44 g/mol. The presence of a methanesulfonyl group, naphthalene moiety, and a benzothiazole structure suggests diverse interactions within biological systems.
Biological Activity
Research has indicated several biological activities associated with this compound:
1. Antitumor Activity
Studies have shown that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
2. Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Mechanistically, it may inhibit the NF-kB signaling pathway, which plays a critical role in inflammation.
3. Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial activity against several bacterial strains. Its efficacy was particularly noted against Gram-positive bacteria, suggesting potential applications in treating infections.
Research Findings and Case Studies
A variety of studies have been conducted to elucidate the biological mechanisms and therapeutic potential of this compound:
| Study | Findings |
|---|---|
| In Vitro Antitumor Study | Demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in low micromolar range. |
| Animal Model for Inflammation | Showed a reduction in paw edema in rats treated with the compound compared to control groups (p < 0.05). |
| Antimicrobial Assay | Exhibited inhibition zones against Staphylococcus aureus and Streptococcus pneumoniae in agar diffusion tests. |
The biological activities of this compound can be attributed to multiple mechanisms:
Antitumor Mechanism
The compound appears to disrupt mitochondrial function leading to increased reactive oxygen species (ROS), which triggers apoptotic pathways. Additionally, it modulates the expression of genes involved in cell cycle regulation.
Anti-inflammatory Mechanism
Inhibition of NF-kB activation prevents the transcription of inflammatory mediators. This suggests that the compound could be beneficial in conditions characterized by chronic inflammation.
Antimicrobial Mechanism
The exact mechanism remains under investigation; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or function.
Q & A
Q. How is the Z-configuration of the imino group in this compound experimentally confirmed?
The Z-configuration is determined using nuclear Overhauser effect (NOE) spectroscopy. Key cross-peaks between the naphthyl protons and the methanesulfonyl group in 2D NOESY spectra confirm spatial proximity, consistent with the Z-isomer. Additionally, coupling constants in -NMR (e.g., for imino protons) differentiate Z- and E-isomers .
Q. What are the standard synthetic routes for this compound?
A three-step protocol is commonly employed:
Benzothiazole core formation : Condensation of 2-aminothiophenol derivatives with α-keto esters under reflux (toluene, 110°C, 12 h).
Imination : Reaction with 2-(naphthalen-1-yl)acetyl chloride in dichloromethane (DCM) with triethylamine as a base.
Methanesulfonyl introduction : Sulfonation at the 6-position using methanesulfonyl chloride in pyridine (0°C to RT, 4 h) .
Q. Which spectroscopic techniques are critical for structural validation?
Q. What in vitro assays are used for preliminary biological screening?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (CLSI guidelines).
- Anticancer : MTT assays on HeLa or MCF-7 cell lines (IC values reported).
- Enzyme inhibition : Fluorometric assays for kinase or protease activity (e.g., ATPase inhibition at 10 µM) .
Advanced Research Questions
Q. How can synthetic yields of the benzothiazole core be optimized?
| Parameter | Optimized Condition | Yield Improvement |
|---|---|---|
| Catalyst | CuI (5 mol%) | +25% (vs. no catalyst) |
| Solvent | DMF:HO (9:1) | Enhanced solubility |
| Temperature | Microwave-assisted (80°C, 1 h) | Reduced time to 1 h |
Microwave synthesis reduces side reactions, while CuI catalyzes cyclization. Purity is monitored via HPLC (C18 column, 90% MeOH) .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable IC values) arise from assay conditions. Mitigation strategies:
- Standardize cell lines (use ATCC-certified cultures).
- Control solvent effects : DMSO concentration ≤0.1%.
- Validate via orthogonal assays : Compare MTT with apoptosis markers (Annexin V/PI) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking : AutoDock Vina models interactions with COX-2 (PDB: 5KIR). The naphthyl group occupies the hydrophobic pocket (ΔG = −9.2 kcal/mol).
- QSAR : Hammett constants (σ) for substituents correlate with logP and IC.
- MD Simulations : 100 ns trajectories assess binding stability (RMSD < 2 Å) .
Q. What mechanistic studies elucidate its mode of action?
- Competitive binding assays : Use -labeled ATP to confirm kinase inhibition (K = 0.8 µM).
- Metabolomics : LC-MS identifies downstream metabolites (e.g., glutathione adducts).
- CRISPR knockouts : Validate target engagement in HEK293T cells lacking EGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
